![molecular formula C23H36ClN5O B6055507 1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6055507.png)
1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound is also known as TFMPP, and it belongs to the class of piperazine derivatives.
Mechanism of Action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. It also acts as an antagonist at the 5-HT1A receptor. These receptors are involved in the regulation of mood, appetite, and sleep. TFMPP's mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition. TFMPP has also been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
The advantages of using TFMPP in lab experiments include its well-defined mechanism of action and its ability to produce consistent effects. However, the limitations of using TFMPP include its potential for abuse and its limited availability.
Future Directions
There are several future directions for research on TFMPP. These include studying its potential use in the treatment of various medical conditions, as well as its potential for abuse and addiction. Other future directions include studying the effects of TFMPP on different serotonin receptors and exploring its potential use in combination with other drugs. Overall, TFMPP is a promising compound that has the potential to be used in a variety of medical and research applications.
Synthesis Methods
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(4-ethylpiperazin-1-yl)acetyl)piperidine in the presence of a base. This reaction leads to the formation of TFMPP, which is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
TFMPP has been extensively studied for its potential use in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a recreational drug. TFMPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors in the brain and mimics the effects of serotonin.
properties
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36ClN5O/c1-2-25-9-11-26(12-10-25)19-23(30)29-8-4-7-22(18-29)28-15-13-27(14-16-28)21-6-3-5-20(24)17-21/h3,5-6,17,22H,2,4,7-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMCKQODVQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-piperidinyl}piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.